Cas no 796874-99-2 ((2s)-1-[1-(4-Phenylbutanoyl)-L-Prolyl]pyrrolidine-2-Carbonitrile)

(2s)-1-[1-(4-Phenylbutanoyl)-L-Prolyl]pyrrolidine-2-Carbonitrile structure
796874-99-2 structure
상품 이름:(2s)-1-[1-(4-Phenylbutanoyl)-L-Prolyl]pyrrolidine-2-Carbonitrile
CAS 번호:796874-99-2
MF:C20H25N3O2
메가와트:339.431404829025
CID:4742649
PubChem ID:329825230

(2s)-1-[1-(4-Phenylbutanoyl)-L-Prolyl]pyrrolidine-2-Carbonitrile 화학적 및 물리적 성질

이름 및 식별자

    • (2s)-1-[1-(4-Phenylbutanoyl)-L-Prolyl]pyrrolidine-2-Carbonitrile
    • 4an0
    • KYP 2047
    • BDBM50155838
    • 4-phenylbutanoyl-l-prolyl-2(s)-cyanopyrrolidine
    • Q27453163
    • (2S)-1-[[(2S)-1-(1-Oxo-4-phenylbutyl)-2-pyrrolidinyl]carbonyl]-2-pyrrolidinecarbonitrile
    • (S)-1-((S)-1-(4-phenylbutanoyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carbonitrile
    • (S)-1-[(S)-1-(4-Phenyl-butyryl)-pyrrolidine-2-carbonyl]-pyrrolidine-2-carbonitrile
    • KYP-2047
    • (2S)-1-[[(2S)-1-(1-Oxo-4-phenylbutyl)-2-pyrrolidinyl]carbonyl]-2-pyrrolidinecarbonitrile (ACI)
    • 796874-99-2
    • 8J78D7C2FJ
    • KYP-2047, >=95% (HPLC)
    • (2S)-1-[(2S)-1-(4-phenylbutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonitrile
    • G90135
    • KYP 2047;KYP2047
    • HY-100475
    • UNII-8J78D7C2FJ
    • KYP2047
    • DA-64812
    • 2-Pyrrolidinecarbonitrile, 1-(((2S)-1-(1-oxo-4-phenylbutyl)-2-pyrrolidinyl)carbonyl)-, (2S)-
    • EX-A2764
    • CS-0019113
    • CHEMBL189620
    • (2S)-1-(((2S)-1-(1-Oxo-4-phenylbutyl)-2-pyrrolidinyl)carbonyl)-2-pyrrolidinecarbonitrile
    • KYP-2047796874-99-2
    • (S)-1-((4-Phenylbutanoyl)-L-prolyl)pyrrolidine-2-carbonitrile
    • KYP-2047?
    • AKOS040759479
    • WGB87499
    • 1-(1-(4-Phenylbutanoyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carbonitrile
    • TS-09865
    • MDL: MFCD22201003
    • 인치: 1S/C20H25N3O2/c21-15-17-10-5-13-22(17)20(25)18-11-6-14-23(18)19(24)12-4-9-16-7-2-1-3-8-16/h1-3,7-8,17-18H,4-6,9-14H2/t17-,18-/m0/s1
    • InChIKey: SPXFAUXQZWJGCJ-ROUUACIJSA-N
    • 미소: O=C([C@@H]1CCCN1C(CCCC1C=CC=CC=1)=O)N1CCC[C@H]1C#N

계산된 속성

  • 정밀분자량: 339.194677g/mol
  • 동위원소 질량: 339.194677g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 25
  • 회전 가능한 화학 키 수량: 5
  • 복잡도: 532
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 2
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 분자량: 339.4g/mol
  • 소수점 매개변수 계산 참조값(XlogP): 2.3
  • 토폴로지 분자 극성 표면적: 64.4

(2s)-1-[1-(4-Phenylbutanoyl)-L-Prolyl]pyrrolidine-2-Carbonitrile 보안 정보

  • 기호: GHS07
  • 신호어:Warning
  • 피해 선언: H319
  • 경고성 성명: P305+P351+P338
  • 위험물 운송번호:NONH for all modes of transport
  • WGK 독일:3
  • 위험 범주 코드: 36
  • 보안 지침: 26
  • 위험물 표지: Xi
  • 저장 조건:2-8°C

(2s)-1-[1-(4-Phenylbutanoyl)-L-Prolyl]pyrrolidine-2-Carbonitrile 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
DC Chemicals
DC10669-100mg
KYP-2047
796874-99-2 >98%
100mg
$750.0 2023-09-15
DC Chemicals
DC10669-250mg
KYP-2047
796874-99-2 >98%
250mg
$1400.0 2023-09-15
1PlusChem
1P01KZ5Y-10mg
KYP-2047;796874-99-2
796874-99-2 99%
10mg
$247.00 2024-04-21
Aaron
AR01KZEA-25mg
KYP-2047;796874-99-2
796874-99-2 98%
25mg
$222.00 2025-02-12
1PlusChem
1P01KZ5Y-50mg
KYP-2047;796874-99-2
796874-99-2 99%
50mg
$632.00 2024-04-21
MedChemExpress
HY-100475-5mg
KYP-2047
796874-99-2 99.68%
5mg
¥1300 2024-07-21
MedChemExpress
HY-100475-10mg
KYP-2047
796874-99-2 99.68%
10mg
¥1900 2024-07-21
1PlusChem
1P01KZ5Y-100mg
KYP-2047;796874-99-2
796874-99-2 KYP-2047 ≥98% (HPLC)
100mg
$588.00 2023-12-16
1PlusChem
1P01KZ5Y-250mg
KYP-2047;796874-99-2
796874-99-2 KYP-2047 ≥98% (HPLC)
250mg
$788.00 2023-12-16
Aaron
AR01KZEA-250mg
KYP-2047;796874-99-2
796874-99-2 98%
250mg
$1076.00 2025-02-12

(2s)-1-[1-(4-Phenylbutanoyl)-L-Prolyl]pyrrolidine-2-Carbonitrile 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Triethylamine ,  Pivaloyl chloride Solvents: Dichloromethane ;  0 °C; 60 min, 0 °C
1.2 Reagents: Triethylamine ;  0 °C; 2 - 16 h, rt
2.1 Reagents: Triethylamine ,  Trifluoroacetic anhydride Solvents: Tetrahydrofuran ;  0 °C; 2 - 3 h, rt
2.2 Reagents: Water
참조
Tetrazole as a Replacement of the Electrophilic Group in Characteristic Prolyl Oligopeptidase Inhibitors
Kilpelainen, Tommi P.; et al, ACS Medicinal Chemistry Letters, 2019, 10(12), 1635-1640

합성 방법 2

반응 조건
1.1 Reagents: Thionyl chloride ;  2 h, 67 °C; 15 min, 67 °C → 90 °C
2.1 Reagents: Sodium carbonate Solvents: Diethyl ether ,  Water ;  rt; 16 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
3.1 Reagents: Triethylamine ,  Pivaloyl chloride Solvents: Dichloromethane ;  0 °C; 60 min, 0 °C
3.2 Reagents: Triethylamine ;  0 °C; 2 - 16 h, rt
4.1 Reagents: Triethylamine ,  Trifluoroacetic anhydride Solvents: Tetrahydrofuran ;  0 °C; 2 - 3 h, rt
4.2 Reagents: Water
참조
Tetrazole as a Replacement of the Electrophilic Group in Characteristic Prolyl Oligopeptidase Inhibitors
Kilpelainen, Tommi P.; et al, ACS Medicinal Chemistry Letters, 2019, 10(12), 1635-1640

합성 방법 3

반응 조건
1.1 Reagents: Triethylamine ,  Trifluoroacetic anhydride Solvents: Tetrahydrofuran ;  0 °C; 2 - 3 h, rt
1.2 Reagents: Water
참조
Tetrazole as a Replacement of the Electrophilic Group in Characteristic Prolyl Oligopeptidase Inhibitors
Kilpelainen, Tommi P.; et al, ACS Medicinal Chemistry Letters, 2019, 10(12), 1635-1640

합성 방법 4

반응 조건
1.1 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Acetonitrile ;  17 h, 0 °C
2.1 Reagents: Triethylamine ,  Trifluoroacetic anhydride Solvents: Tetrahydrofuran ;  2 h, 0 °C
2.2 Reagents: Water
참조
2-Imidazole as a substitute for the electrophilic group gives highly potent prolyl oligopeptidase inhibitors
Patsi, Henri T.; et al, ACS Medicinal Chemistry Letters, 2021, 12(10), 1578-1584

합성 방법 5

반응 조건
1.1 Reagents: Thionyl chloride ;  1 h, 70 °C
1.2 Reagents: Sodium carbonate Solvents: Diethyl ether ,  Water ;  0 °C; 21 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
2.1 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Acetonitrile ;  17 h, 0 °C
3.1 Reagents: Triethylamine ,  Trifluoroacetic anhydride Solvents: Tetrahydrofuran ;  2 h, 0 °C
3.2 Reagents: Water
참조
2-Imidazole as a substitute for the electrophilic group gives highly potent prolyl oligopeptidase inhibitors
Patsi, Henri T.; et al, ACS Medicinal Chemistry Letters, 2021, 12(10), 1578-1584

합성 방법 6

반응 조건
1.1 Reagents: Triethylamine ,  Trifluoroacetic anhydride Solvents: Tetrahydrofuran ;  2 h, 0 °C
1.2 Reagents: Water
참조
2-Imidazole as a substitute for the electrophilic group gives highly potent prolyl oligopeptidase inhibitors
Patsi, Henri T.; et al, ACS Medicinal Chemistry Letters, 2021, 12(10), 1578-1584

합성 방법 7

반응 조건
1.1 Reagents: Sodium carbonate Solvents: Diethyl ether ,  Water ;  rt; 16 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
2.1 Reagents: Triethylamine ,  Pivaloyl chloride Solvents: Dichloromethane ;  0 °C; 60 min, 0 °C
2.2 Reagents: Triethylamine ;  0 °C; 2 - 16 h, rt
3.1 Reagents: Triethylamine ,  Trifluoroacetic anhydride Solvents: Tetrahydrofuran ;  0 °C; 2 - 3 h, rt
3.2 Reagents: Water
참조
Tetrazole as a Replacement of the Electrophilic Group in Characteristic Prolyl Oligopeptidase Inhibitors
Kilpelainen, Tommi P.; et al, ACS Medicinal Chemistry Letters, 2019, 10(12), 1635-1640

(2s)-1-[1-(4-Phenylbutanoyl)-L-Prolyl]pyrrolidine-2-Carbonitrile Raw materials

(2s)-1-[1-(4-Phenylbutanoyl)-L-Prolyl]pyrrolidine-2-Carbonitrile Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:796874-99-2)(2s)-1-[1-(4-Phenylbutanoyl)-L-Prolyl]pyrrolidine-2-Carbonitrile
A1241838
순결:99%/99%/99%/99%
재다:25mg/50mg/100mg/250mg
가격 ($):237/351/526/860